Ethyl 2-(aminooxy)-2-methylpropanoate
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Overview
Description
Ethyl 2-(aminooxy)-2-methylpropanoate is an organic compound that features an aminooxy functional group attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(aminooxy)-2-methylpropanoate can be synthesized through the alkylation of ethyl N-hydroxyacetimidate with methanesulfonates of functionally substituted alcohols, followed by deprotection of the aminooxy group . This method provides a high overall yield and is a convenient alternative to the reaction of N-hydroxyphthalimide with alcohols under Mitsunobu conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process typically includes steps such as alkylation, deprotection, and purification to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(aminooxy)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oximes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with carbonyl compounds to form oxime ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like aldehydes or ketones are used in the presence of catalysts such as aniline or phenylenediamine derivatives.
Major Products Formed
Oxidation: Oximes.
Reduction: Alcohols.
Substitution: Oxime ethers.
Scientific Research Applications
Ethyl 2-(aminooxy)-2-methylpropanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(aminooxy)-2-methylpropanoate involves the formation of oxime bonds through the reaction of the aminooxy group with carbonyl compounds. This bioorthogonal conjugation reaction is highly chemoselective and occurs under mild conditions, making it suitable for various biological and chemical applications . The molecular targets include aldehydes and ketones, which react with the aminooxy group to form stable oxime linkages .
Comparison with Similar Compounds
Similar Compounds
1-Aminooxy-3-aminopropane: Similar in structure but with different functional groups.
Ethyl acetate: Shares the ester functional group but lacks the aminooxy group.
O-alkyl hydroxylamines: Similar reactivity with carbonyl compounds but different structural features.
Uniqueness
Ethyl 2-(aminooxy)-2-methylpropanoate is unique due to its combination of an aminooxy group and an ester group, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable oxime bonds under mild conditions makes it particularly valuable in bioconjugation and synthetic chemistry .
Properties
IUPAC Name |
ethyl 2-aminooxy-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-4-9-5(8)6(2,3)10-7/h4,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDQCWFFJNRRDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)ON |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598134 |
Source
|
Record name | Ethyl 2-(aminooxy)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5821-03-4 |
Source
|
Record name | Ethyl 2-(aminooxy)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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